molecular formula C4H5N3O B064341 Isocytosine CAS No. 176773-02-7

Isocytosine

Cat. No.: B064341
CAS No.: 176773-02-7
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

Isocytosine is a pyrimidine nucleobase analog, a structural isomer of cytosine, with significant value in biochemical and pharmacological research. Its primary application lies in the synthesis of nucleoside analogs and modified oligonucleotides, where it serves as a non-canonical base to study nucleic acid structure, stability, and function. Researchers utilize this compound to probe base-pairing interactions, as it can form hydrogen-bonded pairs with guanine or isoguanine, facilitating the development of expanded genetic systems and synthetic biology applications. Furthermore, this compound is a critical precursor in the synthesis of various antiviral and anticancer prodrugs, where its incorporation can alter metabolic pathways and inhibit key enzymes involved in nucleotide synthesis. Its mechanism of action often involves being metabolized into active nucleoside triphosphates that are incorporated into DNA or RNA, leading to chain termination or mispairing, thereby disrupting replication and transcription in target cells. This compound is an essential tool for researchers in medicinal chemistry, molecular biology, and the development of novel therapeutic and diagnostic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
Source PubChem
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Record name Isocytosine
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Record name Isocytosine
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Scientific Research Applications

Cancer Therapy

Isocytosine is emerging as a promising candidate in targeted cancer therapy through the use of this compound-specific deaminases. The enzyme VCZ, identified as an this compound deaminase, has been shown to convert 5-fluorothis compound into 5-fluorouracil, a potent chemotherapeutic agent. This conversion occurs without the toxicity typically associated with traditional cytosine deaminases, which have been linked to significant side effects due to their activity on cytosine itself .

Case Study: Gene-Directed Enzyme-Prodrug Therapy (GDEPT)

  • Objective : To evaluate the efficacy of the VCZ/5-fluorothis compound system for cancer treatment.
  • Methodology : In vitro and in vivo experiments were conducted using human colorectal cancer cell lines and tumorized mice.
  • Findings : The VCZ enzyme demonstrated a selective conversion of 5-fluorothis compound into 5-fluorouracil, leading to significant tumor growth inhibition without affecting normal cells .

Structural Studies of Nucleic Acids

This compound has been utilized in structural biology to explore the mechanisms of nucleobase pairing and the origins of nucleic acid structures. It pairs normally with isoguanine and exhibits unique pairing properties with guanine, which are crucial for understanding base pair complementarity in DNA .

Key Research Insights

  • Tautomerism Studies : this compound's tautomeric forms have been studied extensively to understand their roles in hydrogen bonding and metal complex interactions .
  • Unnatural Base Pairing : this compound has been used in experiments involving unnatural base pairs, contributing to insights into the evolution of genetic coding systems .

Drug Development

The unique properties of this compound make it an attractive building block for novel antiviral agents and other therapeutic compounds. Its stability under various conditions enhances its potential as a drug candidate.

Applications in Antiviral Research

Recent studies indicate that this compound can serve as a component in Hachimoji nucleic acids, which are designed to expand the genetic alphabet and improve the efficacy of nucleic acid-based therapeutics .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyUtilization of VCZ enzyme for converting 5-fluorothis compound to 5-FUReduced toxicity compared to traditional therapies; effective tumor inhibition
Structural BiologyStudies on base pairing and tautomerismInsights into nucleobase interactions and origins of genetic coding
Drug DevelopmentDevelopment of antiviral agents and novel therapeuticsEnhanced stability and efficacy as a drug candidate

Comparison with Similar Compounds

Structural and Tautomeric Properties
Property Isocytosine Cytosine 5-Fluorocytosine (5-FC)
Structure 2-aminouracil (amino at C2, carbonyl at C4) 4-aminopyrimidin-2(1H)-one (amino at C4, carbonyl at C2) 5-fluoro derivative of cytosine
Tautomerism Exists as keto (3H) and enol (1H) tautomers; dimer stabilization in solid state Dominant amino-oxo tautomer; minor imino-oxo form Similar tautomerism to cytosine, with fluorination at C5 altering electronic properties
Hydrogen Bonding Forms "reversed Watson-Crick" pairs with guanine; dimerizes via N–H···O bonds Watson-Crick pairing with guanine via three H-bonds Modified H-bonding due to fluorine’s electronegativity; co-crystallizes with this compound
Solid-State Behavior Forms isomorphic co-crystals with 5-fluorocytosine via three-point synthons Rarely forms co-crystals with non-complementary bases Co-crystallizes with this compound, demonstrating structural isostructurality

Key Findings :

  • This compound’s tautomeric equilibrium (e.g., 3H-ketoamino vs. 1H-enol forms) is solvent- and temperature-dependent. In DMF-d7, the tautomer ratio shifts from 4:3 (80°C) to 1:1 (120°C) due to dimer stabilization .
  • Fluorination at C5 (as in 5-fluorothis compound) enhances metabolic stability and substrate specificity for deaminases .
Enzymatic Interactions
Enzyme Substrate Activity (kcat/Km) Application
VCZ/URA3 Deaminases This compound 8.8 × 10² M⁻¹s⁻¹ (VCZ) Converts this compound → uracil; specific to this compound, not cytosine
E. coli Cytosine Deaminase Cytosine 1.6 × 10⁴ M⁻¹s⁻¹ Converts cytosine → uracil; 10× more efficient for cytosine than this compound
8-Oxoguanine Deaminase 8-Oxoguanine 2.1 × 10³ M⁻¹s⁻¹ Also deaminates this compound with low efficiency; lacks cytosine activity

Key Findings :

  • The 5-fluorothis compound/VCZ pair reduces toxicity in cancer therapy compared to 5-fluorocytosine, as gut flora poorly metabolizes this compound derivatives .

Key Findings :

  • This compound-based XO inhibitors exhibit 360× higher potency than urea in diuretic assays .
  • BACE1 inhibitors derived from this compound show promise in Alzheimer’s treatment via conformational restriction of hydrophobic scaffolds .
Photophysical and Chemical Stability
Property This compound Cytosine
Excited-State Lifetime 182 fs (keto), 533 fs (enol); efficient radiationless decay 1–10 ps; slower deactivation due to higher energy barriers
Photostability High; comparable to natural nucleobases Moderate; prone to UV-induced damage
Synthetic Modifications Sulfur-substituted analogs via photoredox catalysis; late-stage functionalization Limited derivatization due to metabolic instability

Key Findings :

  • This compound’s ultrafast excited-state dynamics (182–533 fs) suggest resilience under UV exposure, supporting its use in prebiotic chemistry studies .

Preparation Methods

Reaction Mechanism and Conditions

Sodium alcoholate (e.g., sodium ethylate) catalyzes the condensation of ethyl formate and ethyl acetate to form sodium ethyl formyl acetate. Subsequent reaction with guanidine nitrate in alkaline medium yields this compound via cyclization. The process operates at 15–135°C, with reaction times ranging from 6 to 40 hours depending on solvent and temperature.

Solvent and Substrate Variations

Table 1 summarizes yields across seven examples from the patent:

ExampleSolventAlcoholFormate (g)Acetate (g)Yield (g)
1KeroseneEthanol222264119
2KeroseneEthanol222264117
3Kerosenen-Butanol222264136
4Kerosenen-Butanol350304128
5XyleneBenzyl alcohol32884.5
6Kerosenen-Butanol350304128
7NapthaEthanol222264110

Key advantages include:

  • Cost-effectiveness : Kerosene and ethanol are low-cost solvents.

  • Scalability : Reactions achieve 84–136 g yields, suitable for industrial production.

  • Temperature flexibility : Reactions proceed at 15–20°C without specialized cooling.

DNA-Compatible Biginelli Reaction

A 2023 breakthrough enabled this compound synthesis via a one-pot Biginelli reaction using DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates. This method expands chemical diversity in DNA-encoded libraries (DELs) for drug discovery.

Reaction Design

DNA-linked guanidine reacts with aldehydes and methyl cyanoacetates under mild conditions (room temperature, aqueous buffer) to form this compound scaffolds. The reaction tolerates diverse aldehydes (aryl, alkyl) and cyanoacetates, achieving >80% conversion in most cases.

Analytical Validation

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirmed product purity, with minimal DNA degradation observed via qPCR. This method’s key advantages include:

  • Compatibility : Integrates with solid-phase DNA synthesis workflows.

  • Diversity : Generates substituted isocytosines for DEL screening.

Halogenation and Functionalization Routes

The RSC Publishing protocol outlines iodination and bromination steps for this compound nucleosides, enabling functional group diversification. For example, iodination of protected this compound at C5 precedes Suzuki–Miyaura coupling to install aryl groups.

Key Steps

  • Iodination : NIS (N-iodosuccinimide) in DMF at 50°C (yield: 72%).

  • Bromination : POBr3_3 in acetonitrile under reflux (yield: 68%).

Comparative Analysis of Methods

Table 2 contrasts the four primary methods:

MethodYield RangeTemperatureKey AdvantageLimitation
Alkaline condensation84–136 g15–135°CIndustrial scalabilityRequires hydrocarbon solvents
Biginelli reaction>80%Room tempDNA-compatibleLimited to small-scale DELs
Enzymatic incorporationN/A37°CBiological relevanceHigh mispairing rates
Halogenation68–72%50–80°CFunctional diversityMulti-step synthesis

Q & A

Q. How can researchers characterize the structural properties of isocytosine using spectroscopic methods?

this compound’s structure can be analyzed via nuclear magnetic resonance (NMR) spectroscopy, particularly 15N^{15}\text{N} cross-polarization magic-angle spinning (CP-MAS) to study tautomeric forms. For example, recrystallization from H2_2O versus D2_2O reveals isotopic shifts in 15N^{15}\text{N} spectra, indicating hydrogen bonding and proton transfer dynamics . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also critical for purity assessment, with solubility data (e.g., 50 mg/mL in acetic acid) guiding solvent selection .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Avoid inhalation of dust and contact with eyes/skin. Use personal protective equipment (PPE) such as gloves and lab coats. Store in sealed containers away from ignition sources, and follow OSHA HCS guidelines for spill management (e.g., mechanical collection to prevent environmental contamination) . Acute toxicity (H302: harmful if swallowed) and eye irritation (H319) necessitate emergency eyewash stations and proper waste disposal .

Q. How can researchers validate the purity of synthesized this compound for experimental reproducibility?

Use a combination of melting point analysis, 1H^{1}\text{H}-NMR to confirm hydrogen environments, and elemental analysis (C, H, N) to verify molecular composition (C4_4H5_5N3_3O). Comparative HPLC retention times against commercial standards (≥99% purity) ensure batch consistency .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound tautomerism under varying pH and solvent conditions?

Employ time-resolved UV-Vis spectroscopy to monitor tautomeric equilibria. For example, pH-dependent studies in aqueous buffers (pH 3–10) can reveal keto-enol transitions. Pair this with computational simulations (e.g., density functional theory) to correlate spectral shifts with proton transfer pathways . NMR relaxation experiments at different temperatures further quantify tautomer stability .

Q. How can this compound deaminases be assayed for enzymatic activity in cancer therapy research?

Recombinant deaminase proteins can be screened via kinetic assays using 5-fluorothis compound as a substrate. Measure fluorouracil production (a chemotherapeutic agent) using HPLC-UV detection at 265 nm. Include negative controls (e.g., heat-inactivated enzymes) and validate activity with Michaelis-Menten kinetics .

Q. What methodologies resolve contradictions in this compound’s photodynamic behavior compared to canonical nucleobases?

Pump–probe spectroscopy with femtosecond resolution can track excited-state dynamics. Compare this compound’s resonant two-photon ionization (R2PI) spectra with cytosine/guanine to identify unique decay pathways. Theoretical modeling (e.g., ab initio molecular dynamics) helps interpret differences in non-radiative relaxation rates .

Q. How should researchers design experiments to assess this compound’s role in prebiotic chemistry scenarios?

Simulate prebiotic conditions (e.g., hydrothermal vents) by heating this compound with ribose analogs and metal catalysts (e.g., Mg2+^{2+}). Analyze glycosidic bond formation via 13C^{13}\text{C}-NMR and compare reaction yields with cytosine. Use isotopic labeling (15N^{15}\text{N}) to trace incorporation into proto-RNA strands .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s therapeutic potential?

  • Population/Problem : Cancer cell lines (e.g., HeLa).
  • Intervention : 5-fluorothis compound treatment.
  • Comparison : Untreated cells or 5-fluorocytosine controls.
  • Outcome : Apoptosis rates via flow cytometry.
  • Time : 48-hour exposure. This design isolates this compound deaminase efficacy while controlling for confounding variables .

Q. What strategies ensure reproducibility in this compound-based studies?

Document detailed synthesis protocols (e.g., recrystallization solvents, drying times) and instrument parameters (e.g., NMR pulse sequences). Deposit raw data in repositories like Zenodo and cite prior methodologies (e.g., Vilnius University’s enzymatic assays) .

Data Analysis and Reporting

Q. How should conflicting data on this compound’s metabolic stability be addressed?

Perform meta-analyses of existing enzymatic studies (e.g., kcat_\text{cat} values) to identify outliers. Use Bland-Altman plots to assess inter-laboratory variability. Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4) and publish negative results to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

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